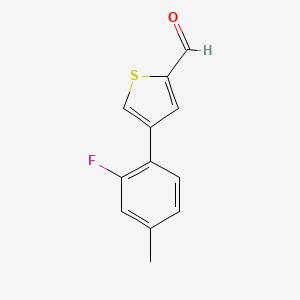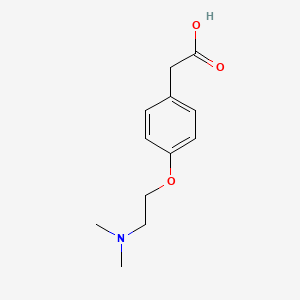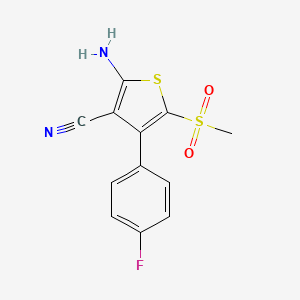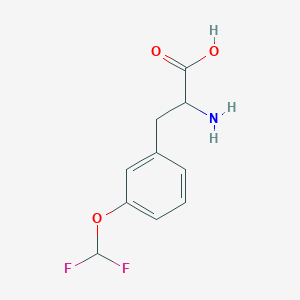
5,6-Dichloro-N-(cyclopropylsulfonyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dicloro-N-(ciclopropilsulfonil)nicotinamida es un compuesto químico conocido por su estructura y propiedades únicas. Se caracteriza por la presencia de grupos dicloro en las posiciones 5 y 6 del anillo de nicotinamida, junto con un grupo ciclopropilsulfonil unido al átomo de nitrógeno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5,6-Dicloro-N-(ciclopropilsulfonil)nicotinamida típicamente implica la cloración de nicotinamida seguida de la introducción del grupo ciclopropilsulfonil. Las condiciones de reacción a menudo requieren el uso de agentes clorantes como cloruro de tionilo o pentacloruro de fósforo, y las reacciones generalmente se llevan a cabo a temperaturas controladas para garantizar la cloración selectiva en las posiciones deseadas.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar procesos de cloración a gran escala seguidos de sulfonilación. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. La pureza del producto final generalmente se asegura mediante técnicas de purificación rigurosas, como recristalización y cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
5,6-Dicloro-N-(ciclopropilsulfonil)nicotinamida experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio.
Sustitución: Los grupos dicloro se pueden sustituir con otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales Productos Formados
Oxidación: Formación de ácidos carboxílicos o cetonas correspondientes.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de derivados de nicotinamida sustituidos.
Aplicaciones Científicas De Investigación
5,6-Dicloro-N-(ciclopropilsulfonil)nicotinamida se ha explorado para diversas aplicaciones de investigación científica, que incluyen:
Química: Utilizado como intermedio en la síntesis de moléculas orgánicas complejas.
Biología: Investigado por su potencial como sonda bioquímica para estudiar las actividades enzimáticas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 5,6-Dicloro-N-(ciclopropilsulfonil)nicotinamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir o activar estos objetivos, lo que lleva a diversos efectos biológicos. Se cree que el grupo ciclopropilsulfonil juega un papel crucial en la modulación de la actividad del compuesto al mejorar su afinidad de unión y especificidad.
Comparación Con Compuestos Similares
Compuestos Similares
- 5,6-Dicloro-N-(ciclopropilmetil)nicotinamida
- 2,3-Dicloro-5,6-diciano-1,4-benzoquinona
Singularidad
5,6-Dicloro-N-(ciclopropilsulfonil)nicotinamida es única debido a la presencia del grupo ciclopropilsulfonil, que imparte propiedades químicas y biológicas distintas. Este grupo mejora la estabilidad y la reactividad del compuesto, lo que lo convierte en una herramienta valiosa en diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C9H8Cl2N2O3S |
|---|---|
Peso molecular |
295.14 g/mol |
Nombre IUPAC |
5,6-dichloro-N-cyclopropylsulfonylpyridine-3-carboxamide |
InChI |
InChI=1S/C9H8Cl2N2O3S/c10-7-3-5(4-12-8(7)11)9(14)13-17(15,16)6-1-2-6/h3-4,6H,1-2H2,(H,13,14) |
Clave InChI |
KPKXLGSMRYKNKS-UHFFFAOYSA-N |
SMILES canónico |
C1CC1S(=O)(=O)NC(=O)C2=CC(=C(N=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL](/img/structure/B12074659.png)






